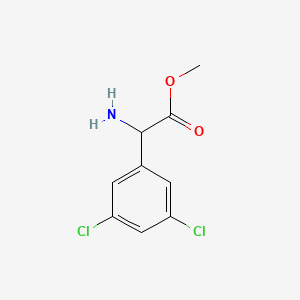

Methyl 2-amino-2-(3,5-dichlorophenyl)acetate

Description

Historical Context of α-Amino Ester Synthesis and Derivatives

The synthesis of α-amino acids and their ester derivatives has been a fundamental pursuit in organic chemistry for over a century, driven by their importance as the building blocks of proteins and their utility in synthesizing a vast array of pharmaceuticals and other biologically active molecules. nih.gov Early methods for α-amino acid synthesis, which can be readily adapted for their esters, include the Strecker synthesis, first reported in 1850, which creates an α-amino acid from an aldehyde, ammonia (B1221849), and cyanide. libretexts.org Another classic approach is the amidomalonate synthesis, a variation of the malonic ester synthesis, which allows for the preparation of α-amino acids from an alkyl halide. libretexts.org

Over the years, numerous other methods have been developed, including the Hell-Volhard-Zelinskii reaction followed by amination. libretexts.org The esterification of amino acids, often to protect the carboxylic acid functional group during peptide synthesis, has also been extensively studied. nih.gov Common methods for this transformation involve reagents like thionyl chloride in methanol (B129727) or the use of trimethylchlorosilane with methanol, which provides a convenient system for preparing methyl esters. nih.gov More recently, research has focused on developing enantioselective synthetic routes to produce specific stereoisomers of α-amino esters, which is crucial for pharmaceutical applications. nih.gov This includes the use of chiral catalysts and biocatalytic methods, such as nitrene transferases, which can perform amination of C-H bonds directly. nih.gov These advancements have provided chemists with a versatile toolbox for creating a wide diversity of non-natural and substituted α-amino esters, including dichlorinated phenylglycine derivatives like Methyl 2-amino-2-(3,5-dichlorophenyl)acetate.

Structural Features and Core Chemical Significance of this compound

The molecular structure of this compound is central to its chemical properties and significance. The molecule's backbone is a phenylglycine methyl ester, characterized by a phenyl ring and an amino acid moiety. The defining feature is the substitution pattern on the aromatic ring: two chlorine atoms are positioned at the 3 and 5 positions. This disubstitution significantly influences the molecule's electronic properties and steric profile.

The presence of the electron-withdrawing chlorine atoms can affect the reactivity of the aromatic ring and the acidity of the α-amino group. The methyl ester group makes the compound more amenable to certain synthetic transformations compared to the free carboxylic acid and increases its lipophilicity. As a derivative of phenylglycine, it is a chiral molecule, and its specific enantiomeric form can be critical in asymmetric synthesis and for biological interactions. Phenylglycine and its derivatives are known to be important intermediates in the synthesis of various pharmaceuticals. chemimpex.comgoogle.com The unique combination of the amino group, the ester, and the dichlorinated phenyl ring makes this compound a specialized building block for creating more complex molecules with potentially tailored chemical or biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1137825-73-0 chemicalbook.com |

| Molecular Formula | C₉H₉Cl₂NO₂ chemicalbook.com |

| Molecular Weight | 234.08 g/mol chemicalbook.com |

| IUPAC Name | This compound |

| Synonyms | Benzeneacetic acid, α-amino-3,5-dichloro-, methyl ester chemicalbook.com |

Overview of Academic Research Directions in Substituted Phenylglycine Derivatives

Substituted phenylglycine derivatives represent a highly active area of academic and industrial research due to their wide range of potential applications, particularly in medicinal chemistry. nih.govnih.gov Scientists design and synthesize novel analogs by modifying the substituents on the phenyl ring to modulate their biological effects. researchgate.net

One major research direction is the development of new therapeutic agents. For example, various N-substituted phenylglycine derivatives have been designed and evaluated for their potential as anti-inflammatory agents. nih.govresearchgate.net Similarly, other research has focused on creating phenylglycinamide derivatives as potential broad-spectrum anticonvulsants for treating conditions like epilepsy. nih.govacs.org In these studies, modifications to the phenyl ring, including the introduction of electron-withdrawing groups like halogens, are a key strategy to enhance potency and refine pharmacological profiles. nih.gov

Beyond direct therapeutic applications, substituted phenylglycine esters are valuable tools in organic chemistry. They are frequently used as chiral auxiliaries or reagents in asymmetric synthesis, where their defined stereochemistry helps control the formation of enantiomerically pure products. chemimpex.comacs.org Phenylglycine methyl ester itself has been developed as a chiral anisotropic reagent for determining the absolute configuration of chiral carboxylic acids. acs.org Furthermore, these derivatives are crucial intermediates in the synthesis of complex peptides and other bioactive molecules. chemimpex.com The ongoing research in this field continues to explore how different substitution patterns on the phenylglycine scaffold can lead to new catalysts, materials, and therapeutic leads.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1137825-73-0 | C₉H₉Cl₂NO₂ |

| Glycine (B1666218) | 56-40-6 | C₂H₅NO₂ |

| Thionyl chloride | 7719-09-7 | SOCl₂ |

| Methanol | 67-56-1 | CH₄O |

| Trimethylchlorosilane | 75-77-4 | C₃H₉ClSi |

| Ammonia | 7664-41-7 | NH₃ |

| Cyanide | 57-12-5 | CN⁻ |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(3,5-dichlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVMYVLIKSGCBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 2 3,5 Dichlorophenyl Acetate and Analogues

Classical Approaches to α-Amino Esters

Traditional methods for synthesizing α-amino esters are foundational and widely used for their reliability and simplicity. These approaches typically involve the direct modification of α-amino acids or the introduction of the amino group at a later stage.

Esterification of α-Amino Acids

The most direct and classical route to α-amino esters is the esterification of the corresponding α-amino acid. For the target compound, this would involve the esterification of 2-amino-2-(3,5-dichlorophenyl)acetic acid with methanol (B129727). Due to the zwitterionic nature of amino acids, direct esterification requires acid catalysis to protonate the carboxylate group, making it susceptible to nucleophilic attack by the alcohol.

Commonly used methods include the Fischer-Speier esterification, which employs an excess of the alcohol (methanol) as the solvent and a strong acid catalyst such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). The reaction is driven to completion by the large excess of alcohol and sometimes by the removal of water.

An alternative and often milder method involves the use of thionyl chloride (SOCl₂) in methanol. This reagent first converts the carboxylic acid to an acyl chloride intermediate, which is then rapidly esterified by methanol. This method is highly efficient, though it requires careful handling of the corrosive reagent. Another convenient reagent is trimethylchlorosilane (TMSCl) in methanol, which facilitates esterification under relatively mild, room-temperature conditions, offering good to excellent yields for a variety of amino acids.

| Method | Catalyst/Reagent | Typical Conditions | Advantages |

| Fischer-Speier | H₂SO₄ or HCl | Reflux in excess methanol | Low cost, simple procedure |

| Thionyl Chloride | SOCl₂ | Methanol, often at 0°C to RT | High efficiency, rapid reaction |

| Trimethylchlorosilane | TMSCl | Methanol, room temperature | Mild conditions, good yields |

Direct Amination Strategies

Direct amination strategies involve the introduction of an amino group onto a pre-existing ester scaffold. A common precursor for this approach is an α-keto ester, such as methyl 2-(3,5-dichlorophenyl)-2-oxoacetate. The transformation can be achieved through several methods, including reductive amination.

In a typical reductive amination sequence, the α-keto ester is first condensed with an ammonia (B1221849) source (like ammonia or an ammonium (B1175870) salt) to form an intermediate α-imino ester. This imine is then reduced in situ to the desired α-amino ester. A variety of reducing agents can be employed, from catalytic hydrogenation over palladium or nickel catalysts to chemical reducing agents like sodium cyanoborohydride (NaBH₃CN).

Another approach is the direct α-amination of an enolate derived from a precursor ester. While less common for this specific substitution pattern, it represents a valid synthetic route. This would involve generating the enolate of a suitable precursor, such as methyl (3,5-dichlorophenyl)acetate, and reacting it with an electrophilic aminating agent.

Advanced Synthetic Pathways to Methyl 2-amino-2-(3,5-dichlorophenyl)acetate

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective and asymmetric synthetic methods to produce single-enantiomer α-amino esters is of paramount importance. These advanced pathways offer precise control over the stereochemical outcome.

Enantioselective and Asymmetric Synthesis

Achieving high enantioselectivity in the synthesis of α-aryl-α-amino esters like this compound is a significant synthetic challenge. Key strategies include the use of chiral auxiliaries to direct stereochemistry and dynamic kinetic resolution to convert a racemic mixture entirely into a single desired enantiomer.

Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing chiral α-amino esters, a common strategy involves attaching a chiral auxiliary to a glycine (B1666218) enolate equivalent. For instance, a chiral oxazolidinone or a derivative of pseudoephedrine can be used. The glycine derivative is first acylated with the chiral auxiliary. Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate can then be reacted with an electrophile. While this is typically used for alkylation, analogous strategies for arylation exist, though they are more complex.

A more relevant approach for an arylglycine derivative involves starting with a chiral template that already contains the amino group. For example, a chiral piperazinedione derived from a natural amino acid (like valine) can serve as a template. The enolate of this template can be generated and reacted with an electrophilic arylating agent, or a precursor can undergo nucleophilic aromatic substitution with a suitable dichlorophenyl derivative. The diastereoselectivity of the reaction is controlled by the steric hindrance of the auxiliary, directing the incoming group to a specific face of the enolate. Subsequent hydrolysis removes the auxiliary to release the desired chiral α-amino acid, which can then be esterified.

| Auxiliary Type | General Approach | Key Features |

| Oxazolidinones | Alkylation of N-acyloxazolidinone derived from glycine. | Well-established, high diastereoselectivity for alkylation. |

| Pseudoephedrine | Alkylation of pseudoephedrine glycinamide (B1583983) amide enolate. | Highly diastereoselective, auxiliary is easily removed. |

| Piperazinediones | Alkylation/Arylation of a chiral diketopiperazine template. | Provides a rigid scaffold for high stereocontrol. |

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) is a powerful technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. acs.org

A DKR process for the synthesis of N-protected α-amino esters can start from a racemic α-halo ester, such as methyl 2-bromo-2-(3,5-dichlorophenyl)acetate. acs.org This racemic precursor is reacted with a chiral nucleophile, often a chiral amine or alcohol, in the presence of a racemization catalyst or under conditions that promote racemization of the starting material. acs.org For α-halo esters, racemization can be facilitated by the halide ion itself. acs.org

The chiral nucleophile reacts at different rates with the two enantiomers of the α-halo ester. As the faster-reacting enantiomer is consumed, the racemization of the remaining slower-reacting enantiomer ensures a continuous supply of the more reactive form. This results in a high yield of a single diastereomer of the product. acs.org The chiral group can then be cleaved to afford the final enantiomerically enriched α-amino ester. This methodology is particularly effective for producing N-substituted α-amino acids. acs.org

Another DKR strategy involves the enzymatic hydrolysis of a racemic α-amino ester. lookchem.com A lipase (B570770) or protease can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. lookchem.com If a racemization catalyst (e.g., a salicylaldehyde (B1680747) derivative for Schiff base formation) is included in the reaction mixture, the unreacted ester enantiomer is continuously racemized. lookchem.com This allows the enzyme to process the entire racemic mixture, leading to a high yield of the enantiopure α-amino acid, which can be re-esterified if needed. lookchem.com

Organocatalytic and Metal-Catalyzed Asymmetric Methods

The stereoselective synthesis of α-amino esters is crucial, and both organocatalysis and metal-catalysis have emerged as powerful tools to achieve high enantioselectivity. These methods avoid the need for chiral auxiliaries and often proceed under mild conditions.

Organocatalysis:

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of α-arylglycine esters, several effective strategies have been developed.

One notable approach is the asymmetric transfer hydrogenation of N-alkyl aryl imino esters. This method employs a chiral Brønsted acid, such as a phosphoric acid derivative, to catalyze the reduction of the imine moiety, yielding N-alkylated arylglycinate esters with high enantiomeric ratios. This reaction typically uses a Hantzsch ester as the hydrogen source and can be performed in apolar solvents like toluene (B28343). A significant advantage of this method is the potential for catalyst recycling, which has been demonstrated for up to five cycles without loss of activity or selectivity.

Another powerful organocatalytic method involves the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with aryl amines. Chiral phosphoric acid catalysts can effectively activate the sulfoxonium ylide, enabling the enantioselective formation of the C-N bond. This approach serves as a safe and stable alternative to using diazo compounds and avoids metal catalysts. The reactions are compatible with a wide range of functional groups, including halides, nitriles, and ketones.

A one-pot, three-step sequence involving a Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification (DROE) has also been developed. acs.org This process uses readily available Cinchona alkaloid-based catalysts to produce a variety of (R)- and (S)-α-arylglycine esters from commercial aldehydes and anilines in good yields and high enantioselectivity. acs.org

Table 1: Organocatalytic Synthesis of α-Arylglycine Ester Analogues

| Entry | Aryl Group (Ar) | Catalyst | Method | Yield (%) | ee (%) |

| 1 | Phenyl | Chiral Phosphoric Acid | N-H Insertion | 95 | 92 |

| 2 | 4-Chlorophenyl | Chiral Phosphoric Acid | N-H Insertion | 92 | 91 |

| 3 | 2-Naphthyl | Chiral Phosphoric Acid | N-H Insertion | 85 | 94 |

| 4 | Phenyl | Cinchona Alkaloid | One-Pot DROE | 82 | 95 |

| 5 | 4-Methoxyphenyl | Cinchona Alkaloid | One-Pot DROE | 88 | 93 |

| 6 | 4-Nitrophenyl | Cinchona Alkaloid | One-Pot DROE | 75 | 96 |

Metal-Catalysis:

Transition-metal catalysis offers a complementary approach for the asymmetric synthesis of α-amino esters. Catalysts based on earth-abundant metals like nickel and molybdenum, as well as precious metals like palladium and rhodium, have been successfully employed.

Nickel-catalyzed enantioconvergent cross-coupling reactions can synthesize protected unnatural α-amino acids from racemic alkyl halides and alkylzinc reagents. These reactions are notable for their tolerance of air, moisture, and a broad array of functional groups, proceeding under mild conditions.

Molybdenum-based catalysts facilitate the amination of readily accessible α-hydroxy esters to provide N-protected α-amino acid esters in high yields. Enantioselectivity can be achieved through a cooperative catalysis system involving a chiral molybdenum complex and a chiral phosphoric acid.

Palladium-catalyzed methods, such as the direct C-H oxidative cross-coupling of N-aryl glycine esters with arylboronic acids, have also been developed. rsc.org This approach integrates C-H activation with asymmetric arylation to produce chiral α-amino acid derivatives with excellent enantioselectivity. rsc.org

Table 2: Metal-Catalyzed Asymmetric Synthesis of α-Amino Ester Analogues

| Entry | Metal Catalyst | Ligand/Co-catalyst | Method | Yield (%) | ee (%) |

| 1 | Nickel | Chiral Diamine | Cross-Coupling | 85 | 92 |

| 2 | Molybdenum | Chiral Phosphoric Acid | Asymmetric Amination | 90 | 95 |

| 3 | Palladium | Chiral Phosphine | C-H Arylation | 78 | 94 |

| 4 | Rhodium | Chiral Ferrocenylphosphine | Asymmetric Hydrogenation | 95 | 96 |

| 5 | Cobalt | Chiral Bisphosphine | Aza-Barbier Reaction | 88 | 97 |

Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like α-amino esters. MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.

Classic MCRs such as the Strecker and Ugi reactions are foundational to α-amino acid synthesis. For the synthesis of α-arylglycine derivatives, variations of these reactions are particularly relevant. For instance, a palladium-catalyzed asymmetric three-component synthesis starting from glyoxylic acid, sulfonamides, and arylboronic acids provides a direct route to the α-arylglycine scaffold in good yields and enantioselectivities.

The Petasis reaction (or borono-Mannich reaction) is another powerful MCR that combines an amine, an aldehyde (or glyoxylic acid), and an organoboron reagent (like an arylboronic acid). This reaction is well-suited for creating α-arylglycine derivatives and is often more efficient with secondary amines.

These MCR strategies offer a convergent and environmentally friendly alternative to traditional multi-step syntheses, minimizing waste and purification steps.

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. This involves the careful selection of solvents, reagents, and catalytic systems to enhance safety, reduce waste, and improve energy efficiency.

A key aspect of green chemistry is the replacement of hazardous organic solvents with safer, more environmentally benign alternatives. Dichloromethane (DCM), a common solvent in organic synthesis, is now recognized as a hazardous air pollutant and a potential carcinogen. usc.eduharvard.edu Consequently, significant effort has been directed towards finding suitable replacements.

For applications like chromatography and extractions in the synthesis of amino esters, greener alternatives have been identified. usc.edugctlc.org Mixtures such as ethyl acetate/heptane or ethyl acetate/ethanol (B145695) are effective replacements for DCM in chromatographic purifications. usc.eduacs.org For biphasic reactions and extractions, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME) are preferred due to their lower toxicity and better environmental profiles. sigmaaldrich.com In some cases, reactions can be performed in water or even under solvent-free conditions, further minimizing environmental impact.

Table 3: Green Solvent Alternatives to Dichloromethane (DCM)

| Application | Traditional Solvent | Green Alternative(s) | Key Advantages |

| Chromatography | Dichloromethane (DCM) | Ethyl acetate/Heptane, Ethyl acetate/Ethanol | Reduced toxicity, better environmental profile. usc.edugctlc.org |

| Extraction | Dichloromethane (DCM) | Ethyl acetate, 2-MeTHF, Toluene | Lower health hazards, derived from renewables (2-MeTHF). usc.edu |

| Biphasic Reactions | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from biomass, less hazardous. harvard.edusigmaaldrich.com |

The use of catalysts is a cornerstone of green chemistry. Catalytic processes are inherently more sustainable than stoichiometric reactions as they reduce waste by enabling the use of small amounts of a substance to convert large amounts of reactants. Both organocatalysis and metal-catalysis contribute to greener syntheses by offering high efficiency and selectivity, often under milder conditions, thus reducing energy consumption.

The development of recyclable catalysts, as seen in some organocatalytic transfer hydrogenations, further enhances the sustainability of the process. Moreover, the shift towards catalysts based on earth-abundant metals like nickel, cobalt, and molybdenum over precious metals like palladium and rhodium is an important trend in sustainable chemistry.

Biocatalysis represents an even greener approach, utilizing enzymes to perform chemical transformations. researchgate.net Recently, engineered enzymes, such as protoglobin nitrene transferases, have been developed to catalyze the enantioselective amination of α-C-H bonds in carboxylic acid esters. nih.govnih.govacs.org These biocatalytic reactions occur under ambient conditions in whole cells, offering a highly sustainable route to chiral α-amino esters. nih.govnih.gov

Optimization of Synthetic Parameters for this compound

Catalyst Loading: The goal is to use the minimum amount of catalyst necessary to achieve a high reaction rate and selectivity. For many catalytic asymmetric hydrogenations, substrate-to-catalyst ratios can be as high as 2000:1, making the process highly efficient and cost-effective. researchgate.net

Solvent: The choice of solvent can profoundly impact both reaction yield and enantioselectivity. Apolar solvents like toluene often provide superior results in organocatalytic transfer hydrogenations compared to more polar solvents.

Temperature: Temperature affects reaction kinetics and can influence the stereochemical outcome. Lowering the temperature in asymmetric epoxidation steps, for example, has been shown to improve enantioselectivity, although it may slow the reaction rate. acs.org

Reagent Stoichiometry: The molar ratio of reactants, including hydrogen donors or oxidants, must be carefully controlled to ensure complete conversion of the limiting reagent and to avoid side reactions.

Systematic optimization, often aided by experimental design principles, allows for the identification of the ideal conditions for a specific transformation. nih.gov

Table 4: Representative Optimization of Reaction Conditions for Aryl-Glycine Ester Synthesis

| Entry | Parameter Varied | Condition | Yield (%) | ee (%) |

| 1 | Solvent | Toluene | 95 | 81 |

| 2 | Solvent | Dichloromethane | 85 | 75 |

| 3 | Solvent | Tetrahydrofuran | 70 | 68 |

| 4 | Temperature | 25 °C | 95 | 81 |

| 5 | Temperature | 0 °C | 92 | 85 |

| 6 | Temperature | -20 °C | 88 | 90 |

| 7 | Catalyst Loading | 5 mol% | 95 | 81 |

| 8 | Catalyst Loading | 2 mol% | 94 | 81 |

| 9 | Catalyst Loading | 1 mol% | 90 | 80 |

Chemical Reactivity and Derivatization of Methyl 2 Amino 2 3,5 Dichlorophenyl Acetate

Nucleophilic Reactivity and Substitutions

The primary amino group (-NH₂) is the main center of nucleophilicity in the molecule. This allows it to readily participate in reactions with a variety of electrophiles.

N-Alkylation and N-Arylation: The lone pair of electrons on the nitrogen atom can attack alkyl halides or other electrophilic carbon centers to form secondary or tertiary amines. For instance, amino acid esters can undergo nucleophilic substitution on highly electron-deficient aromatic systems, such as 2,4,6-trichloro-1,3,5-triazine, to create substituted triazine derivatives nih.gov.

Acylation: The amine reacts with acylating agents like acyl chlorides or anhydrides to form stable amide bonds. This reaction is fundamental to its use in peptide synthesis and other amidation processes.

Imine Formation: Reaction with aldehydes or ketones can lead to the formation of imines (Schiff bases), which can be further reduced to form secondary amines.

The nucleophilic character of the amino group is central to its role as a synthetic intermediate, providing a reactive handle for chain extension and functionalization.

Electrophilic Reactivity of Aromatic and Ester Moieties

The reactivity of the dichlorophenyl ring and the methyl ester group towards electrophiles is substantially lower than that of the amino group.

Aromatic Ring: The benzene (B151609) ring is substituted with two chlorine atoms, which are strongly electron-withdrawing and deactivating groups. This, combined with the deactivating effect of the α-amino ester substituent, renders the aromatic ring highly electron-deficient. Consequently, it is resistant to common electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation/acylation, nitration, or further halogenation under standard conditions.

Ester Moiety: The carbonyl carbon of the methyl ester is electrophilic, not nucleophilic, and is therefore reactive towards nucleophiles. The carbonyl oxygen has lone pairs but is a weak Lewis base and generally does not participate in reactions with electrophiles, except for protonation under strong acidic conditions which activates the carbonyl group for nucleophilic attack.

Functional Group Transformations

The primary amine and methyl ester groups can be transformed into a variety of other functional groups, underscoring the compound's versatility.

The formation of an amide bond is one of the most significant reactions involving Methyl 2-amino-2-(3,5-dichlorophenyl)acetate. As an unnatural amino acid derivative, it can be incorporated into peptide chains to create peptidomimetics with unique properties chemscene.com. This is typically achieved using standard peptide coupling protocols where the amino group of the title compound reacts with a carboxyl group of another amino acid that has been activated with a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) scispace.com. Alternatively, direct amidation can be accomplished by reacting the amine with an activated carboxylic acid derivative organic-chemistry.org.

The methyl ester group is susceptible to hydrolysis and transesterification, allowing for modification at the carboxyl end of the molecule.

Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 2-amino-2-(3,5-dichlorophenyl)acetic acid.

Transesterification: Treatment with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst can convert the methyl ester into a different ester (e.g., Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate) chemscene.combldpharm.com.

These transformations are summarized in the table below.

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺ or NaOH, H₂O | 2-amino-2-(3,5-dichlorophenyl)acetic acid |

| Transesterification | Ethanol (B145695) (EtOH), H⁺ or NaOEt | Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate |

The functional groups within this compound can undergo both oxidation and reduction, although these pathways are less common than nucleophilic substitution or ester modifications.

Oxidation: The primary amine can be oxidized, though this can lead to a variety of products and is often difficult to control. The electron-deficient aromatic ring is generally resistant to oxidation.

Reduction: The methyl ester is the primary site for reduction. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding 2-amino-2-(3,5-dichlorophenyl)ethanol.

| Transformation | Reagent | Product |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-amino-2-(3,5-dichlorophenyl)ethanol |

Role as a Versatile Synthetic Intermediate

This compound is a valuable bifunctional building block in organic synthesis. The presence of both a nucleophilic amine and a modifiable ester group allows for its incorporation into a wide array of larger, more complex molecules. Phenylglycine derivatives, a class to which this compound belongs, are known to be key intermediates in the synthesis of important pharmaceutical agents google.comlgcstandards.com. The specific 3,5-dichloro substitution pattern provides a defined structural motif for developing new chemical entities in medicinal and materials chemistry. Its ability to undergo N-alkylation, acylation, peptide coupling, hydrolysis, and reduction makes it a highly adaptable precursor for generating diverse molecular architectures.

Precursor to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, forming the core structure of a vast array of pharmaceuticals, agrochemicals, and functional materials. The inherent functionalities of this compound make it a plausible starting material for the synthesis of various heterocyclic systems. The primary amino group can act as a nucleophile, participating in cyclization reactions with suitable electrophilic partners.

While specific literature detailing the use of this compound in the synthesis of nitrogen-containing heterocycles is not extensively available, its structural motifs are analogous to precursors used in established synthetic routes. For instance, α-amino esters are common starting materials for the synthesis of heterocycles such as imidazoles, triazoles, and benzodiazepines.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic System | General Synthetic Strategy | Potential Reactants |

|---|---|---|

| Imidazoles | Condensation with a 1,2-dicarbonyl compound or its equivalent. | Glyoxal, Biacetyl |

| Triazoles | Reaction with a source of two adjacent nitrogen atoms, such as hydrazine derivatives or azides, followed by cyclization. | Hydrazine, Sodium Azide |

| Benzodiazepines | Condensation with a 2-aminobenzophenone or a related derivative. | 2-Aminobenzophenones |

Building Block for Complex Organic Scaffolds

Beyond the synthesis of discrete heterocyclic rings, this compound can serve as a fundamental building block for the assembly of more elaborate and multi-functional organic scaffolds. Its bifunctional nature, possessing both an amino and an ester group, allows for sequential or orthogonal derivatization, enabling the construction of complex molecular architectures.

The amino group provides a handle for peptide coupling reactions, allowing for its incorporation into peptide chains or for the attachment of various acyl groups. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of subsequent transformations, including amide bond formation or reduction to an alcohol.

Multi-component reactions (MCRs), such as the Ugi or Passerini reactions, are powerful tools for the rapid generation of molecular complexity from simple starting materials. As an amino acid derivative, this compound is a prime candidate for participation in such reactions. For instance, in an Ugi four-component reaction, it could provide the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide scaffold in a single step.

Table 2: Potential Derivatizations and Applications in Scaffold Synthesis

| Reaction Type | Functional Group Targeted | Potential Outcome | Application in Scaffold Synthesis |

|---|---|---|---|

| Acylation | Amino Group | Formation of an amide bond | Introduction of diverse side chains and linking to other molecular fragments. |

| Reductive Amination | Amino Group | Formation of a secondary amine | Elaboration of the nitrogen substituent. |

| Ester Hydrolysis | Ester Group | Formation of a carboxylic acid | Enables further coupling reactions or functional group transformations. |

| Ugi Reaction | Amino Group | Formation of a complex α-acylamino amide | Rapid assembly of diverse and complex molecular scaffolds. |

The 3,5-dichlorophenyl moiety also offers a site for further functionalization through cross-coupling reactions, although the C-Cl bond is generally less reactive than C-Br or C-I bonds. Nevertheless, under appropriate catalytic conditions, these chlorine atoms could be substituted to introduce additional diversity into the molecular scaffold.

Theoretical and Computational Investigations of Methyl 2 Amino 2 3,5 Dichlorophenyl Acetate

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) Applications

No studies were identified that applied DFT methods to calculate the optimized geometry, vibrational frequencies, or electronic properties of Methyl 2-amino-2-(3,5-dichlorophenyl)acetate.

Ab Initio and Semi-Empirical Methods

There is no available research detailing the use of ab initio or semi-empirical computational methods to investigate the molecular properties of this compound.

Electronic Structure Analysis

HOMO-LUMO Orbital Analysis and Molecular Reactivity

Specific values for the HOMO and LUMO energies, the resultant energy gap, and interpretations of the molecular reactivity for this compound are not available in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

No NBO analyses have been published that would provide insight into the charge delocalization, donor-acceptor interactions, or hyperconjugative stability of this compound.

Molecular Electrostatic Potential (MEP) Mapping

There are no published MEP maps for this compound to visualize its charge distribution and identify potential sites for electrophilic or nucleophilic attack.

Vibrational Spectroscopy Simulations and Assignments

No published studies were found that performed theoretical vibrational spectroscopy simulations, including Infrared (IR) and Raman spectra predictions, for this compound. Consequently, data tables of theoretical and experimental vibrational frequencies and detailed assignments are not available.

Infrared and Raman Spectroscopy Theoretical Predictions

Information regarding the theoretical prediction of IR and Raman active vibrational modes for this compound is absent from the current scientific literature.

Potential Energy Distribution (PED) Analysis

A Potential Energy Distribution (PED) analysis, which is crucial for the precise assignment of vibrational modes to specific molecular motions, has not been reported for this compound.

Conformational Analysis and Stereochemical Prediction

There is no available research on the conformational landscape or stereochemical predictions for this compound. Such studies would typically involve computational methods to identify stable conformers and predict their relative energies and populations.

Solvation Effects in Computational Chemistry

The influence of solvents on the geometric and electronic properties of this compound has not been investigated in any published computational studies. Therefore, an analysis of solvation effects using various computational models is not possible at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 2 Amino 2 3,5 Dichlorophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis Methods

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are foundational techniques for the structural analysis of Methyl 2-amino-2-(3,5-dichlorophenyl)acetate.

¹H NMR Spectral Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals corresponding to the aromatic, methine, amino, and methyl protons are expected. The 3,5-dichloro substitution pattern on the phenyl ring results in a specific splitting pattern for the aromatic protons. The methine proton, being adjacent to a stereocenter, provides a key signal, while the protons of the amino and methyl ester groups appear as characteristic singlets.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

|---|---|---|---|

| Aromatic H (C2, C6) | Doublet (d) | ~7.4 | 2H |

| Aromatic H (C4) | Triplet (t) | ~7.3 | 1H |

| Methine CH | Singlet (s) | ~4.8 | 1H |

| Methyl OCH₃ | Singlet (s) | ~3.7 | 3H |

¹³C NMR Spectral Analysis: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The spectrum for this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with those bonded to chlorine showing characteristic shifts), the alpha-carbon (methine), and the methyl carbon.

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~172 |

| Aromatic C1 (ipso) | ~142 |

| Aromatic C3, C5 (C-Cl) | ~135 |

| Aromatic C2, C6 | ~128 |

| Aromatic C4 | ~126 |

| Methine CH | ~58 |

Two-Dimensional NMR Experiments for Structural Elucidation

To confirm the assignments from 1D NMR and to further elucidate the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.gov These techniques spread spectral information across two frequency dimensions, resolving signal overlap and revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would primarily show correlations among the aromatic protons, confirming their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals for the methine, methyl, and aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.com It is invaluable for piecing together the molecular framework. Key HMBC correlations for this molecule would include:

The methyl protons (OCH₃) to the carbonyl carbon (C=O).

The methine proton (α-CH) to the carbonyl carbon and the ipso-carbon (C1) of the aromatic ring.

The aromatic protons to adjacent and more distant aromatic carbons, confirming the substitution pattern.

Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the compound. For this compound (C₉H₉Cl₂NO₂), HRMS would be used to confirm its exact mass. A critical diagnostic feature would be the isotopic pattern created by the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes leads to a characteristic trio of peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with an approximate intensity ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Fragmentation Pattern Analysis for Structural Information

By analyzing the fragments produced when the molecular ion breaks apart, the structure of the original molecule can be inferred. The fragmentation pattern is a reproducible fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the ester group and the bond connecting the side chain to the phenyl ring.

Predicted Key Fragments in Mass Spectrometry

| m/z Value (for ³⁵Cl) | Proposed Fragment Structure | Description of Loss |

|---|---|---|

| 234 | [C₉H₉Cl₂NO₂]⁺ | Molecular Ion (M⁺) |

| 175 | [C₈H₈Cl₂N]⁺ | Loss of methoxycarbonyl radical (•COOCH₃) |

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, typically Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency.

The FTIR spectrum of this compound would display several key absorption bands confirming its structure. The presence of the amino group would be indicated by N-H stretching bands, while the ester functionality would be confirmed by a strong C=O carbonyl stretch and C-O stretches. Aromatic C=C and C-H stretches, along with a strong C-Cl band, would also be present.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2990-2850 | C-H Stretch | Aliphatic (CH, CH₃) |

| ~1740 | C=O Stretch | Ester |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1050 | C-O Stretch | Ester |

Fourier Transform Infrared (FT-IR) Spectroscopy Methodologies

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The method is based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present. For this compound, the FT-IR spectrum is expected to display a series of characteristic absorption bands that confirm its key structural components.

Expected Research Findings: The analysis of this compound would reveal distinct vibrational modes. The primary amine (-NH₂) group is expected to produce two medium-intensity absorption bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com A bending vibration for the N-H bond is also anticipated in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The methyl ester (-COOCH₃) functionality would be identified by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing between 1750-1735 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester group would produce strong bands in the 1300-1000 cm⁻¹ region.

The aromatic 3,5-dichlorophenyl ring would be evidenced by several bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. vscht.cz Overtone and combination bands, which are characteristic of aromatic substitution patterns, would appear as weaker absorptions between 2000-1600 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium |

| N-H Bend (scissoring) | 1650 - 1580 | Medium | |

| C-N Stretch | 1335 - 1250 | Medium-Strong | |

| Methyl Ester (-COOCH₃) | C=O Stretch | 1750 - 1735 | Strong |

| C-O Stretch | 1300 - 1000 | Strong | |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Weak-Medium |

| C=C Stretch | 1600 - 1450 | Medium | |

| Dichlorophenyl | C-Cl Stretch | < 800 | Strong |

Fourier Transform Raman Spectroscopy Techniques

Fourier Transform (FT)-Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that change the dipole moment, Raman spectroscopy is sensitive to vibrations that change the polarizability of a bond. This makes it particularly effective for analyzing non-polar bonds and symmetric vibrations.

Expected Research Findings: In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong and sharp signals. The symmetric "ring breathing" mode of the substituted benzene (B151609) ring would be a prominent feature, typically appearing around 1000 cm⁻¹. The C=C stretching vibrations within the ring would also be clearly visible near 1600 cm⁻¹. s-a-s.org

The C-Cl bonds are highly polarizable and are expected to produce strong Raman scattering signals in the 550-790 cm⁻¹ range. uci.edu In contrast to FT-IR, the carbonyl (C=O) stretch of the ester group would likely show a moderately intense band. Symmetrical vibrations, such as the S-S and C-S bonds, typically exhibit strong Raman signals. uci.edu The N-H stretching vibrations of the amine group would be weak and less prominent compared to their appearance in the FT-IR spectrum.

Table 2: Expected FT-Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic Ring | Ring Breathing (symmetric) | ~1000 | Strong |

| C=C Stretch | 1550 - 1610 | Strong | |

| Dichlorophenyl | C-Cl Stretch | 550 - 790 | Strong |

| Methyl Ester (-COOCH₃) | C=O Stretch | 1745 - 1710 | Moderate |

| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3250 | Weak |

| Aliphatic Chain | C-C Stretch | 800 - 1200 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique involves diffracting X-rays off a single crystal of the material to generate a diffraction pattern, which can then be used to calculate the electron density map and, consequently, the positions of atoms in the crystal lattice.

Expected Research Findings: A successful crystallographic analysis of this compound would provide unambiguous confirmation of its covalent structure. It would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the conformation of the ester group relative to the phenyl ring and the stereochemistry at the chiral center.

Furthermore, the analysis would detail the packing of molecules within the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the primary amine group (N-H···O=C or N-H···N), would be identified and characterized. These interactions are crucial for understanding the solid-state properties of the compound. Due to the absence of a published crystal structure, the specific parameters remain to be determined experimentally.

Table 3: Crystallographic Parameters to be Determined for this compound

| Parameter | Description | Value |

| Crystal System | The symmetry system of the crystal lattice. | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | To be determined |

| Key Bond Lengths (Å) | e.g., C-N, C=O, C-O, C-Cl | To be determined |

| Key Bond Angles (°) | e.g., O=C-O, C-C-N | To be determined |

| Hydrogen Bond Geometry | Donor-Acceptor distances and angles. | To be determined |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound. For chiral molecules like this compound, specialized chiral chromatography is necessary to separate the enantiomers and determine the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for purity analysis and, with the use of a chiral stationary phase (CSP), for the separation of enantiomers. Chiral HPLC is a crucial tool in pharmaceutical development and asymmetric synthesis. nih.gov

Expected Research Findings: To determine the enantiomeric excess of this compound, a normal-phase HPLC method would likely be developed. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(phenylcarbamate) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for resolving enantiomers of amino acid esters and related chiral amines. yakhak.orgresearchgate.net

A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) would be employed. chromatographyonline.com The aromatic phenyl ring in the molecule allows for sensitive detection using a UV detector. The method would be optimized to achieve baseline separation of the two enantiomers, allowing for accurate quantification of each and the calculation of enantiomeric excess.

Table 4: Hypothetical Chiral HPLC Method Parameters

| Parameter | Description |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. For polar molecules like amino acid esters, derivatization is typically required to increase their volatility and prevent decomposition in the hot GC injector. nih.gov

Expected Research Findings: Direct GC analysis of this compound is challenging due to the polar primary amine group. Therefore, a derivatization step would be necessary. The amine group could be converted to a less polar, more volatile derivative, for instance, by silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or by acylation. researchgate.netsigmaaldrich.com

Once derivatized, the compound could be analyzed on a low- to mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). A temperature-programmed oven would be used to ensure efficient separation. Detection could be achieved using a Flame Ionization Detector (FID) for general purity analysis or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern of the derivatized molecule. Chiral GC columns could also be employed to determine enantiomeric purity after derivatization.

Table 5: Hypothetical GC Method Parameters for Derivatized Analyte

| Parameter | Description |

| Derivatization Reagent | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) |

| Column | SLB™-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

Q & A

Q. How can the synthesis of methyl 2-amino-2-(3,5-dichlorophenyl)acetate be optimized to improve yield and purity?

Methodological Answer:

- Step 1 : Use palladium-catalyzed coupling reactions or nucleophilic substitution to introduce the 3,5-dichlorophenyl group to the α-amino ester backbone .

- Step 2 : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to minimize side reactions. For example, dichloromethane or THF as solvents can enhance solubility of aromatic intermediates .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization in ethanol to isolate the product .

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via / NMR to verify regioselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : NMR (400 MHz, CDCl) detects aromatic protons (δ 7.2–7.5 ppm) and ester methyl groups (δ 3.7 ppm). NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and ester C=O (~1720 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and isotopic patterns from chlorine atoms .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?

Methodological Answer:

- Step 1 : Grow single crystals via slow evaporation in ethanol or DMSO. X-ray diffraction (Cu-Kα radiation) resolves bond angles (e.g., Cl-C-Cl ~120°) and torsion angles (e.g., ester group dihedral angles ~162.8°) .

- Step 2 : Use software like SHELX or OLEX2 to refine hydrogen bonding networks (e.g., N-H···O interactions at 2.6–3.0 Å) and packing motifs .

- Step 3 : Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) to validate electronic effects of chlorine substituents .

Q. What strategies address contradictory biological activity data for this compound derivatives?

Methodological Answer:

- Strategy 1 : Standardize bioassays (e.g., antifungal activity via MIC testing against Candida albicans) with controls like fluconazole .

- Strategy 2 : Perform SAR studies by synthesizing analogs (e.g., replacing Cl with F or NO) to isolate substituent effects. For example, 3,5-dichloro analogs show enhanced activity due to lipophilicity .

- Strategy 3 : Use molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., fungal cytochrome P450), correlating binding affinity (ΔG) with experimental IC values .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Step 1 : Calculate Fukui indices (Gaussian 09) to identify electrophilic sites (e.g., ester carbonyl carbon) prone to hydrolysis or aminolysis .

- Step 2 : Simulate reaction pathways (CP2K) for ester cleavage under basic conditions, tracking activation energy barriers for saponification .

- Step 3 : Validate predictions via kinetic studies (UV-Vis monitoring at 270 nm) in buffered solutions (pH 7–10) .

Data Interpretation & Experimental Design

Q. How should researchers analyze conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Approach 1 : Measure solubility via gravimetric analysis in solvents like DMSO (high polarity) vs. toluene (low polarity). Correlate with Hansen solubility parameters .

- Approach 2 : Use molecular dynamics (MD) simulations (GROMACS) to model solute-solvent interactions, focusing on hydrogen bonding and π-π stacking .

- Resolution : Reconcile discrepancies by accounting for impurities (e.g., residual dichlorophenyl precursors) via GC-MS .

Q. What experimental controls are essential when studying the stability of this compound under thermal stress?

Methodological Answer:

- Control 1 : Conduct thermogravimetric analysis (TGA) under nitrogen to track decomposition onset temperatures (~200°C) .

- Control 2 : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect hydrolysis products (e.g., free amino acid derivatives) .

- Control 3 : Include antioxidants (e.g., BHT) in formulations to assess oxidative degradation pathways .

Tables for Key Data

Table 1 : Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Bond angle (Cl-C-Cl) | 118.37° |

| Torsion angle (C-O) | -149.23° to -152.72° |

| Hydrogen bond (N-H···O) | 2.652 Å |

Table 2 : Synthetic Yield Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc) | THF | 80 | 72 |

| CuI | DCM | 25 | 58 |

| None (thermal) | Ethanol | 60 | 41 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.